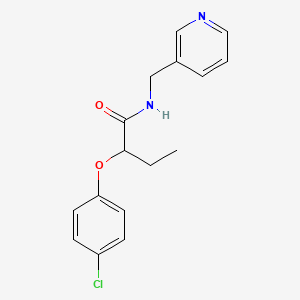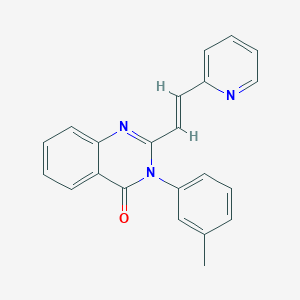
2-(2-Pyridin-2-yl-vinyl)-3-m-tolyl-3H-quinazolin-4-one
Overview
Description
2-(2-Pyridin-2-yl-vinyl)-3-m-tolyl-3H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and quinazolinone moieties in its structure suggests it may exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-2-yl-vinyl)-3-m-tolyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridin-2-yl-vinyl)-3-m-tolyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(2-Pyridin-2-yl-vinyl)-3-m-tolyl-3H-quinazolin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-fibrotic and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(2-Pyridin-2-yl-vinyl)-3-m-tolyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) pyrimidine derivatives: These compounds also feature a pyridine ring and exhibit various biological activities.
Uniqueness
2-(2-Pyridin-2-yl-vinyl)-3-m-tolyl-3H-quinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its combination of pyridine and quinazolinone moieties allows for diverse interactions with biological targets, making it a versatile compound for drug development.
Properties
IUPAC Name |
3-(3-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-16-7-6-9-18(15-16)25-21(13-12-17-8-4-5-14-23-17)24-20-11-3-2-10-19(20)22(25)26/h2-15H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMUGCZEUQKIZ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321763 | |
| Record name | 3-(3-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799260-35-8 | |
| Record name | 3-(3-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


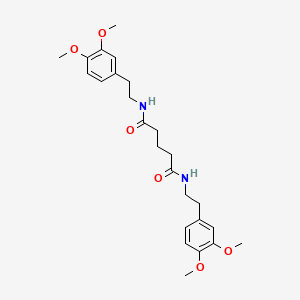
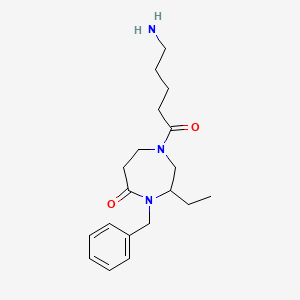
![1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5431159.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5431163.png)
![4-[2-[[4-(Dimethylamino)phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B5431170.png)
![(4Z)-5-(3-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5431173.png)
![ethyl 3-({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5431181.png)
![4-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5431189.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5431191.png)
![4-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperazin-2-one](/img/structure/B5431194.png)
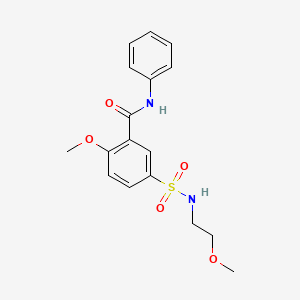
![2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile](/img/structure/B5431233.png)
![N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamide](/img/structure/B5431238.png)
